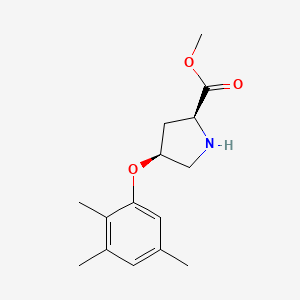
Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate
説明
Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, commonly referred to as Methyl 2S,4S-4-trimethylphenoxy-2-pyrrolidinecarboxylate, is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a derivative of pyrrolidinecarboxylic acid and is composed of a trimethylphenoxy moiety attached to the 2-pyrrolidinecarboxylic acid backbone. This compound has been widely studied for its physiological and biochemical effects, as well as its ability to be used in various laboratory experiments.
科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis of Highly Functionalized Tetrahydropyridines : In a study by Zhu, Lan, and Kwon (2003), ethyl 2-methyl-2,3-butadienoate, a compound related to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, was used in a phosphine-catalyzed annulation process. This resulted in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting the potential for creating complex pyridine derivatives (Zhu et al., 2003).
- Hydrothermal Ligand Reactions with Trimethylpyridine : Li et al. (2010) explored hydrothermal reactions involving 2,3,5-trimethylpyridine, yielding pyridinecarboxylates. These reactions demonstrate the chemical behavior of trimethylpyridine derivatives under different conditions, relevant to understanding Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate's reactivity (Li et al., 2010).
Material Science and Polymers
- Poly(ether imide ester)s Synthesis : Mehdipour‐Ataei and Amirshaghaghi (2005) investigated the synthesis of poly(ether imide ester)s using components related to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate. This highlights the compound's potential in developing advanced polymeric materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Catalysis and Asymmetric Reactions
- Asymmetric Hydrogenation Catalysis : Inoguchi, Morimoto, and Achiwa (1989) described the use of analogs of Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate in asymmetric hydrogenation reactions. These reactions are crucial for the synthesis of optically active compounds, indicating the compound's relevance in catalytic processes (Inoguchi et al., 1989).
Environmental Geochemistry
- Geochemical Formation of Crude Oil and Natural Gas : Alexander, Berwick, and Pierce (2011) investigated the reactions of polymethyl phenols, similar to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, on activated carbon, which has implications for understanding the geochemical formation of crude oil and natural gas (Alexander et al., 2011).
Bioorganic and Medicinal Chemistry
- Anti-Tumor Agent Synthesis : Li, Li, and Xu (2006) synthesized a series of galloyl pyrrolidine derivatives, structurally related to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, as potential anti-tumor agents. Their inhibitory activities on gelatinase were tested, demonstrating the compound's potential in the development of anti-tumor therapies (Li et al., 2006).
Chemical Kinetics
- Kinetic Studies Involving Trimethylphenols : Bejan et al. (2012) conducted kinetic studies on the reactions of hydroxyl radicals with trimethylphenols, which are structurally similar to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate. This research provides insights into the reactivity of trimethylphenol derivatives (Bejan et al., 2012).
特性
IUPAC Name |
methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9-5-10(2)11(3)14(6-9)19-12-7-13(16-8-12)15(17)18-4/h5-6,12-13,16H,7-8H2,1-4H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRTWDNKIBQRHU-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2CC(NC2)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



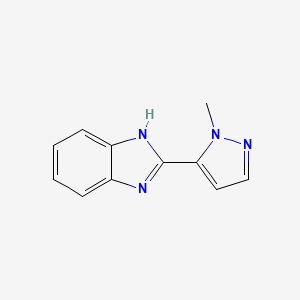
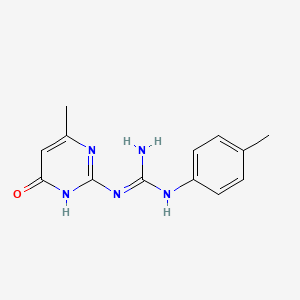
![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)
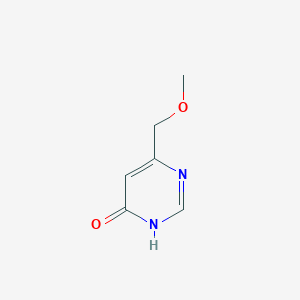
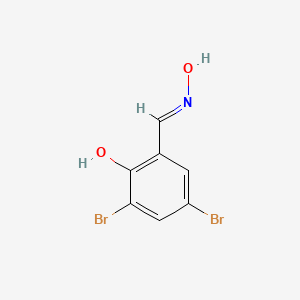
![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)
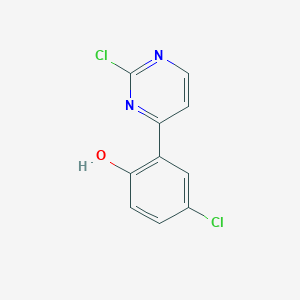
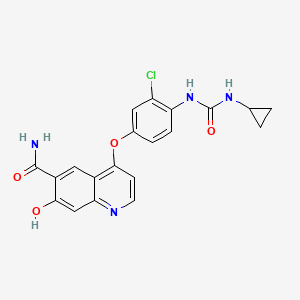
![1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1437447.png)
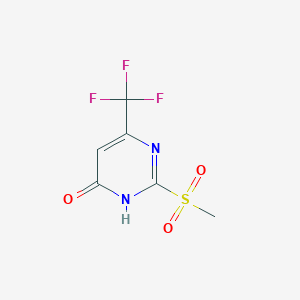
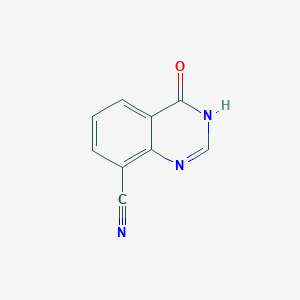
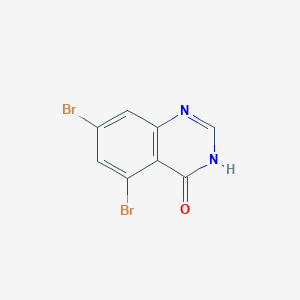
![6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1437454.png)
![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)